Cuprizone

概要

説明

クプリゾンは、中枢神経系における脱髄を誘発する能力で特に知られており、多発性硬化症やその他の神経疾患の研究において貴重なツールとなっています .

合成方法

合成経路と反応条件

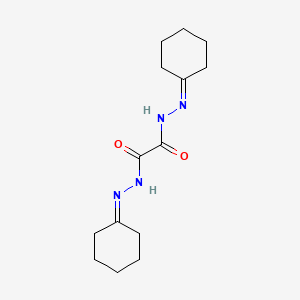

クプリゾンは、シクロヘキサノンとオキサリルジヒドラジドの反応によって合成されます。反応は通常、以下の手順を伴います。

オキサリルジヒドラジドの形成: シュウ酸ジヒドラジドは、ヒドラジン水和物をシュウ酸ジエチルと反応させることによって調製されます。

縮合反応: シクロヘキサノンは、酸性条件下でオキサリルジヒドラジドと反応してビス(シクロヘキサノン)オキサリルジヒドラゾン(クプリゾン)を形成します.

工業的生産方法

クプリゾンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、最終生成物の高収率と純度を確保するために、反応条件を慎重に制御する必要があります。 自動反応器や精製システムの使用は、工業的な設定において、一貫した品質を実現するために一般的です .

作用機序

クプリゾンは、主に銅イオンをキレート化する能力によって効果を発揮します。このキレート化は、銅依存性酵素やプロセスを阻害し、酸化ストレスと細胞損傷につながります。 中枢神経系では、クプリゾン誘発性の銅キレート化は、オリゴデンドロサイトのアポトーシスとそれに続く脱髄をもたらします . 分子標的は、スーパーオキシドジスムターゼ1(SOD1)やシトクロムオキシダーゼなどの酵素です .

生化学分析

Biochemical Properties

Bis(cyclohexanone)oxaldihydrazone plays a significant role in biochemical reactions due to its copper-chelating properties. It interacts with copper ions, forming stable complexes that can be quantitatively measured using spectroscopic techniques . This interaction is crucial for the determination of copper concentrations in biological samples. Additionally, Bis(cyclohexanone)oxaldihydrazone is used to study mitochondrial metabolism by inhibiting copper-dependent enzymes, which can lead to insights into mitochondrial dysfunction and related diseases .

Cellular Effects

Bis(cyclohexanone)oxaldihydrazone has profound effects on various cell types and cellular processes. In oligodendroglial cells, it induces cell death, leading to demyelination, a process where the protective myelin sheath around nerve fibers is damaged . This demyelination is accompanied by astrogliosis and microglia activation, which are hallmarks of neuroinflammation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting copper-dependent enzymatic activities .

Molecular Mechanism

The molecular mechanism of Bis(cyclohexanone)oxaldihydrazone involves its ability to chelate copper ions, thereby inhibiting copper-dependent enzymes. This inhibition disrupts various biochemical pathways, leading to changes in gene expression and cellular metabolism . The compound binds to copper ions with high affinity, forming stable complexes that prevent the normal functioning of copper-dependent enzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(cyclohexanone)oxaldihydrazone change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, especially in the presence of strong oxidizing agents or bases . Long-term exposure to Bis(cyclohexanone)oxaldihydrazone can lead to sustained inhibition of copper-dependent enzymes, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of Bis(cyclohexanone)oxaldihydrazone vary with different dosages in animal models. At low doses, the compound can effectively chelate copper ions without causing significant toxicity . At higher doses, it can induce toxic effects, including severe demyelination and neuroinflammation . These adverse effects highlight the importance of carefully controlling the dosage when using Bis(cyclohexanone)oxaldihydrazone in experimental studies.

Metabolic Pathways

Bis(cyclohexanone)oxaldihydrazone is involved in metabolic pathways related to copper metabolism. By chelating copper ions, it disrupts the normal function of copper-dependent enzymes, leading to alterations in metabolic flux and metabolite levels . This disruption can provide valuable insights into the role of copper in various metabolic processes and the consequences of copper deficiency or excess .

Transport and Distribution

Within cells and tissues, Bis(cyclohexanone)oxaldihydrazone is transported and distributed based on its interactions with copper ions and other biomolecules. The compound can bind to transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by the presence of copper ions and the activity of copper-dependent enzymes .

Subcellular Localization

The subcellular localization of Bis(cyclohexanone)oxaldihydrazone is primarily determined by its interactions with copper ions and copper-dependent enzymes. The compound can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on mitochondrial metabolism . Post-translational modifications and targeting signals may also play a role in its subcellular localization and activity .

準備方法

Synthetic Routes and Reaction Conditions

Cuprizone is synthesized through the reaction of cyclohexanone with oxalyldihydrazide. The reaction typically involves the following steps:

Formation of oxalyldihydrazide: Oxalic acid dihydrazide is prepared by reacting hydrazine hydrate with diethyl oxalate.

Condensation Reaction: Cyclohexanone is then reacted with oxalyldihydrazide under acidic conditions to form bis(cyclohexanone)oxalyldihydrazone (this compound).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

化学反応の分析

反応の種類

クプリゾンは、以下を含むいくつかの種類の化学反応を起こします。

配位反応: クプリゾンは銅イオンと錯体を形成し、青色と緑色の銅-クプリゾン錯体の形成につながります.

加水分解: クプリゾン配位子は、特に銅イオンの存在下で加水分解を受ける可能性があり、加水分解された生成物の形成につながります.

一般的な試薬と条件

銅イオン: クプリゾンは銅(II)イオンと反応して着色された錯体を形成します。

水性および非水性溶媒: 溶媒の選択など、反応条件は、生成される生成物の性質に大きな影響を与えます

主な生成物

青色錯体: 水性条件下で、銅に対するクプリゾンの過剰量によって形成されます。

科学的研究の応用

クプリゾンは、科学研究において広く使用されており、特に以下の分野で使用されています。

類似化合物との比較

クプリゾンは、実験的自己免疫性脳脊髄炎(EAE)などの他のモデルとは異なり、重度の運動機能障害を引き起こすことなく脱髄を誘発する能力においてユニークです . 類似の化合物には以下が含まれます。

トリエチレンテトラミン(TETA): 銅代謝の研究に使用される別の銅キレート剤です。

D-ペニシラミン: 銅代謝の遺伝性疾患であるウィルソン病の治療に使用されます。

テトラチオモリブデン酸アンモニウム: 銅毒性の治療に使用されます.

クプリゾンのオリゴデンドロサイトに対する特異的な作用と、脱髄をモデル化する能力は、神経学的研究において貴重なツールとなっています。

生物活性

Cuprizone, scientifically known as bis(cyclohexanone)oxaldihydrazone, is a copper chelator widely utilized in research as a model for demyelination and remyelination processes in the central nervous system (CNS). Its biological activity primarily involves the induction of oligodendrocyte death, demyelination, and subsequent remyelination, making it a valuable tool for studying multiple sclerosis (MS) and related neurodegenerative conditions. This article delves into the mechanisms of action, experimental findings, and implications of this compound in biological research.

This compound exerts its effects through several biological pathways:

- Copper Chelation : this compound binds to copper ions, disrupting normal copper homeostasis in cells. This action leads to oxidative stress and cellular dysfunction, particularly affecting oligodendrocytes, which are crucial for myelin formation .

- Ferroptosis Induction : Recent studies indicate that this compound's copper chelation may also cause dysregulation of iron homeostasis, resulting in ferroptosis—a form of regulated cell death associated with lipid peroxidation. This mechanism contributes to oligodendrocyte loss and demyelination .

- Inflammatory Response : this compound administration activates microglia and astrocytes within the CNS. These glial cells respond to this compound-induced damage by releasing pro-inflammatory cytokines, which can exacerbate neuronal injury .

Experimental Findings

Numerous studies have employed this compound to investigate demyelination and remyelination processes. Key findings include:

- Demyelination Patterns : Histopathological analyses reveal that this compound induces significant demyelination in the corpus callosum of mice. The extent of demyelination varies based on this compound formulation and dosage .

- Cellular Responses : Following this compound treatment, there is a marked increase in microglial activation and astrocytosis. Specifically, microglia show morphological changes indicative of activation as early as one week post-exposure .

- Remyelination Capacity : Upon withdrawal of this compound, studies demonstrate that oligodendrocyte precursor cells (OPCs) proliferate and differentiate into mature oligodendrocytes, facilitating remyelination. However, chronic exposure can impair this regenerative capacity .

Data Tables

The following table summarizes key experimental results from various studies on this compound:

Case Studies

- Histopathological Analysis : In a comparative study involving different this compound formulations, researchers observed that while all formulations induced demyelination, some exhibited weaker pathological responses than others. This variability underscores the importance of formulation purity and composition in experimental outcomes .

- Neuroinflammatory Response : A study focusing on cytokine profiles during this compound-induced demyelination revealed significant changes in T cell populations and cytokine expression over time. The findings suggest that understanding immune responses is crucial for developing therapeutic strategies targeting MS .

- Remyelination Dynamics : Research has shown that following a six-week this compound regimen, mice demonstrated acute neurodegeneration but full recovery upon diet removal. Conversely, extending the exposure to twelve weeks resulted in chronic conditions where remyelination was not observed even after withdrawal .

特性

IUPAC Name |

N,N'-bis(cyclohexylideneamino)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRJIHMZAQEUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861909 | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-81-0 | |

| Record name | Cuprizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。